Venlafaxine hydrochloride
Overview
Description
Venlafaxine hydrochloride is an antidepressant medication of the serotonin–norepinephrine reuptake inhibitor (SNRI) class . It is used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder .
Synthesis Analysis
The synthesis of Venlafaxine hydrochloride has been described in various patents. One process involves a short, resolution-free asymmetric process for the synthesis of one isomer of venlafaxine, (−)-venlafaxine . Another process describes a novel single-step process for the synthesis of venlafaxine from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile .Molecular Structure Analysis
Venlafaxine hydrochloride has a molecular formula of C17H28ClNO2 . Its average mass is 313.863 Da and its monoisotopic mass is 313.180847 Da . The crystal structure of a Venlafaxine analog has been reported .Chemical Reactions Analysis
The thermal analytical study of Venlafaxine hydrochloride was investigated using thermogravimetry (TG) and differential scanning calorimetry (DSC). The DSC curves have shown a sharp endothermic event at 211 °C and TG demonstrated a single stage of mass loss between 254 and 283 °C .Physical And Chemical Properties Analysis
The thermal analytical study of Venlafaxine hydrochloride showed a sharp endothermic event at 211 °C and a single stage of mass loss between 254 and 283 °C . The aqueous solubility of two polymorphic forms of Venlafaxine hydrochloride was also investigated .Scientific Research Applications
Pharmacology and Therapeutic Potential
Venlafaxine hydrochloride is a phenylethylamine derivative that facilitates neurotransmission in the brain primarily by blocking the presynaptic reuptake of serotonin and noradrenaline. It has shown significant efficacy in treating major depression, displaying a favorable efficacy and tolerability profile predicted by pharmacodynamic studies. Clinical trials have compared venlafaxine favorably to placebo and other antidepressants such as imipramine, clomipramine, trazodone, or fluoxetine, highlighting its potential advantages including rapid onset of action and reduced propensity for anticholinergic effects and cardiotoxicity compared to tricyclic antidepressants (Holliday & Benfield, 1995).
Pharmacogenetics and Treatment Efficacy
The interindividual variation in therapeutic response and adverse effects to venlafaxine is significantly influenced by genetic factors, particularly single nucleotide polymorphisms (SNPs). Studies have identified SNPs that show significant associations with venlafaxine's therapeutic efficacy and/or adverse effects, suggesting the incorporation of pharmacogenetic knowledge in treatment decisions to optimize safety, therapeutic outcomes, and minimize adverse effects (Ullah et al., 2021).
Analytical Techniques for Venlafaxine and its Metabolites
Research has also focused on the development of analytical methods for the extraction and quantification of venlafaxine and its metabolites in biological matrices. Liquid-liquid extraction and solid-phase extraction have been reviewed, alongside newer methods like liquid-phase microextraction and cloud point extraction, highlighting the evolution of cost-effective and efficient techniques for monitoring venlafaxine levels in patients undergoing treatment (Dziurkowska & Wesołowski, 2013).
Therapeutic Drug Monitoring
The importance of therapeutic drug monitoring (TDM) for venlafaxine, through the measurement of the active moiety of venlafaxine and O-desmethylvenlafaxine, is emphasized in the literature. Despite venlafaxine being the third most prescribed antidepressant in France, it appears to be the medication for which clinicians most frequently utilize TDM. The review suggests that while a definitive therapeutic interval for venlafaxine remains elusive, aiming for a target concentration can facilitate clinical response without toxicity, and highlights the utility of the ODV/V ratio as a tool for identifying metabolic phenotypes at risk of adverse effects (Couderc et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYFNHXARDNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93413-69-5 (Parent) | |
Record name | Venlafaxine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047397 | |
Record name | Venlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Venlafaxine hydrochloride | |
CAS RN |
99300-78-4 | |
Record name | Venlafaxine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99300-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Venlafaxine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venlafaxine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Venlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VENLAFAXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7RX5A8MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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